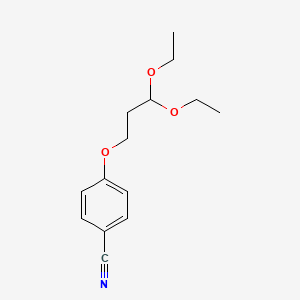

4-(3,3-Diethoxypropoxy)benzonitrile

説明

“4-(3,3-Diethoxypropoxy)benzonitrile” is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “4-(3,3-Diethoxypropoxy)benzonitrile” is1S/C14H19NO3/c1-3-16-14(17-4-2)9-10-18-13-7-5-12(11-15)6-8-13/h5-8,14H,3-4,9-10H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“4-(3,3-Diethoxypropoxy)benzonitrile” is a liquid at room temperature . The compound has a molecular weight of 249.31 .科学的研究の応用

-

Chemical Synthesis

- Application : “4-(3,3-Diethoxypropoxy)benzonitrile” is a chemical compound with a molecular weight of 249.31 . It is used in chemical synthesis .

- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the exact procedures are not provided in the available resources .

-

Spectroscopic Characterization and Molecular Structure Analysis

- Application : The molecular structure of compounds similar to “4-(3,3-Diethoxypropoxy)benzonitrile” has been studied using Density Functional Theory .

- Method of Application : The study involved the calculation of wavenumbers, which were supported by the experimental analysis of the vibrational modes of the compound . The complete assignments were performed based on experimental data and potential energy distribution (PED) of the vibrational modes .

- Results or Outcomes : The study provided insights into the charge delocalization within the molecule. The molecular electrostatic potential (MEP) map showed various active regions of the charge distribution on the chemical structure .

-

Thiol Protection

- Application : A compound similar to “4-(3,3-Diethoxypropoxy)benzonitrile”, namely 3,4-dimethoxybenzyl, has been used as a protective group for the thiol moiety .

- Method of Application : The protective group increases the solubility and stability of the precursor but is cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

- Results or Outcomes : The use of this protective group enhances the solubility and stability of the precursor .

-

Material Science

- Application : Compounds with similar structures have been used in the development of new materials .

- Method of Application : The specific methods of application would depend on the particular material being synthesized .

- Results or Outcomes : The outcomes would vary depending on the specific material and its intended use .

-

Pharmaceutical Research

- Application : Similar compounds have been used in pharmaceutical research for the development of new drugs .

- Method of Application : This would involve various stages of drug development, including discovery, preclinical research, clinical trials, and post-market surveillance .

- Results or Outcomes : The results would depend on the specific drug being developed and its therapeutic effects .

-

Green Synthesis

- Application : Benzonitrile, a compound similar to “4-(3,3-Diethoxypropoxy)benzonitrile”, has been synthesized from benzaldehyde and hydroxylamine hydrochloride .

- Method of Application : This approach is advantageous but suffers from various constraints such as longer reaction time, corrosion, and recovery of hydrochloric acid .

- Results or Outcomes : The use of metal salt catalysts and their separation is a challenge in this method .

-

Ionic Liquid with Multiple Roles

- Application : A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent .

- Method of Application : The ionic liquid exhibited the multiple roles of co-solvent, catalysis, and phase separation, thus the use of metal salt catalyst was eliminated, and no additional catalyst was needed .

- Results or Outcomes : The separation process was greatly simplified. When the molar ratio of benzaldehyde to (NH 2 OH) 2 · [HSO 3 - b -Py]·HSO 4 was 1: 1.5, the volume ratio of paraxylene to [HSO 3 - b -Py]·HSO 4 was 2: 1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h .

-

Solubilizing Protective Group

- Application : The 3,4-dimethoxybenzyl group, a compound similar to “4-(3,3-Diethoxypropoxy)benzonitrile”, has been used as a solubilizing protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers .

- Method of Application : The protective group increases the solubility and stability of the precursor but is cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

- Results or Outcomes : The use of this protective group enhances the solubility and stability of the precursor .

特性

IUPAC Name |

4-(3,3-diethoxypropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-3-16-14(17-4-2)9-10-18-13-7-5-12(11-15)6-8-13/h5-8,14H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENMOLLSQTXVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCOC1=CC=C(C=C1)C#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,3-Diethoxypropoxy)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

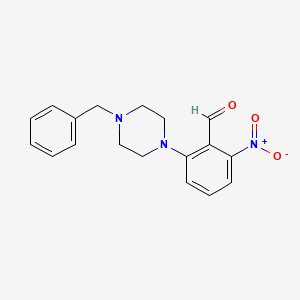

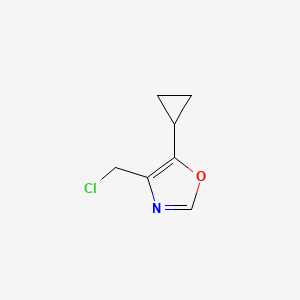

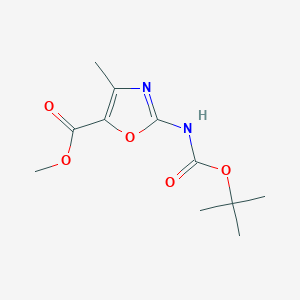

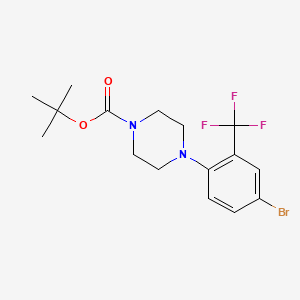

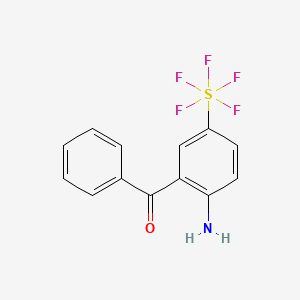

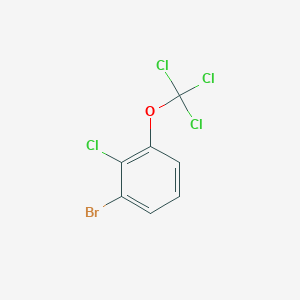

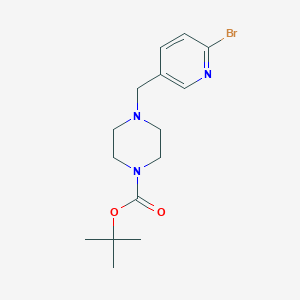

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloro-2-phenylacetamide](/img/structure/B1443827.png)

![tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B1443828.png)

![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)

![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)

![tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1443844.png)

![2-Boc-2,7-diazaspiro[4.5]decane oxalate](/img/structure/B1443847.png)